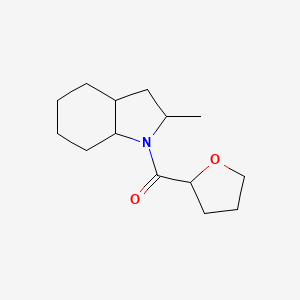
N-(thian-4-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thian-4-yl)-1,3-thiazole-4-carboxamide, also known as TTA-A2, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of thiazole and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves its ability to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and storage. This results in an increase in the breakdown of fatty acids and a decrease in the production and storage of lipids, leading to improved metabolic function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting neuroprotection. In animal studies, this compound has been shown to improve glucose tolerance and reduce insulin resistance. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in lab experiments is its specificity for PPARα, which allows for targeted activation of this receptor. This specificity also reduces the potential for off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the multi-step synthesis process of this compound can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of N-(thian-4-yl)-1,3-thiazole-4-carboxamide. One area of research is the potential use of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-aminobenzenethiol with ethyl acrylate, followed by the reaction of the resulting product with thionyl chloride. The final product is obtained by reacting the resulting intermediate with 2-aminothiazole. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its potential in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, this compound has been studied for its potential in regulating glucose metabolism and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(thian-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c12-9(8-5-14-6-10-8)11-7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRWZGSMIPSXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)

![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)